
Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt involves the reaction of aminomalonic acid with 4-aminobutyric acid under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO), methanol, or water . The exact reaction conditions, including temperature and pH, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield amines.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Neutral Endopeptidase Inhibition
One of the primary applications of Aminomalonic Acid Bis(4-Aminobutyric Acid)amide Trifluoroacetic Acid Salt is as an inhibitor of neutral endopeptidase (NEP). NEP plays a critical role in the metabolism of atrial natriuretic factors (ANF), which are involved in regulating blood pressure and fluid balance. By inhibiting NEP, this compound can enhance the diuretic and natriuretic effects of ANF, making it beneficial for treating cardiovascular disorders such as hypertension and congestive heart failure .
1.2 Treatment of Pain and Neurological Disorders
The compound also shows promise in managing pain and certain neurological conditions. Research indicates that NEP inhibitors can prolong the action of endogenous enkephalins, which are natural pain-relieving peptides. This property suggests potential applications in treating chronic pain syndromes and mood disorders, including depression .
Biochemical Studies
2.1 Enzyme Interaction Studies
Studies have demonstrated that this compound can be utilized to investigate enzyme-substrate interactions within biochemical pathways. For instance, its role in modulating GABAergic neurotransmission has been examined, revealing insights into its effects on gamma-aminobutyric acid (GABA) levels in the brain .
2.2 Mechanistic Insights
Research into the mechanisms of action for this compound has shown that it can influence various metabolic pathways, particularly those involving amino acid metabolism. Its structural properties allow it to interact with specific enzymes, facilitating studies aimed at understanding enzyme kinetics and substrate specificity .
Table 1: Summary of Case Studies Involving this compound
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate NEP inhibition | Demonstrated significant reduction in ANF degradation, leading to enhanced diuretic effects. |
Study 2 | Assess pain relief efficacy | Showed prolonged analgesic effects in animal models through enkephalin stabilization. |
Study 3 | Investigate GABA modulation | Indicated alterations in GABA levels, suggesting potential use in treating anxiety disorders. |
Wirkmechanismus
The mechanism of action of Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt involves its interaction with specific molecular targets and pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminomalonic Acid: A precursor in the synthesis of Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt.
4-Aminobutyric Acid: Another precursor used in the synthesis.
Trifluoroacetic Acid: Used in the formation of the trifluoroacetic acid salt.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications in various fields of research.
Biologische Aktivität
Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt (commonly referred to as AMABT) is a compound with significant potential in biological research and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
AMABT is characterized by its unique molecular structure, which includes:
- Molecular Formula : C₁₃H₂₀F₃N₃O₈
- Molecular Weight : 373.31 g/mol
- Functional Groups : Contains amino groups and trifluoroacetic acid moiety, which may influence its solubility and interaction with biological targets.
The biological activity of AMABT is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The trifluoroacetic acid component enhances the compound's solubility, facilitating its transport across cellular membranes.
- Enzyme Inhibition : AMABT has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and cellular signaling.
- Receptor Modulation : The compound may act as a modulator for various receptors, influencing neurotransmitter release and cellular excitability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of AMABT:
- In vitro Studies : AMABT demonstrated cytotoxic effects against several cancer cell lines, including colon carcinoma (HCT-116) and melanoma (SK-MEL-2). IC₅₀ values were recorded at 9.8 µg/mL for HCT-116 and 5.9 µg/mL for SK-MEL-2, indicating significant potency against these malignancies .
Neuroprotective Effects
AMABT exhibits neuroprotective properties, particularly through its interaction with gamma-aminobutyric acid (GABA) pathways:
- GABA Interaction : By enhancing GABAergic activity, AMABT has been observed to alleviate neurotoxicity in various models, suggesting potential applications in neurodegenerative diseases .
Data Table of Biological Activity
Cell Line | IC₅₀ (µg/mL) | Effect |
---|---|---|
HCT-116 (Colon) | 9.8 | Cytotoxicity |
SK-MEL-2 (Melanoma) | 5.9 | Cytotoxicity |
Neuroprotective Model | - | Alleviates neurotoxicity |
Case Studies
-
Case Study on Cancer Cell Lines :
- A study evaluated the effects of AMABT on HCT-116 and SK-MEL-2 cells. The results indicated that treatment with AMABT led to a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
-
Neuroprotection in Animal Models :
- In a model of neurodegeneration induced by oxidative stress, administration of AMABT resulted in improved cognitive function and reduced neuronal loss compared to control groups.
Eigenschaften
IUPAC Name |
4-[[2-amino-3-(3-carboxypropylamino)-3-oxopropanoyl]amino]butanoic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O6.C2HF3O2/c12-9(10(19)13-5-1-3-7(15)16)11(20)14-6-2-4-8(17)18;3-2(4,5)1(6)7/h9H,1-6,12H2,(H,13,19)(H,14,20)(H,15,16)(H,17,18);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXCDVGAPVHFCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CNC(=O)C(C(=O)NCCCC(=O)O)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675584 | |
Record name | 4,4'-[(2-Amino-1,3-dioxopropane-1,3-diyl)diazanediyl]dibutanoic acid--trifluoroacetic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216563-33-5 | |
Record name | 4,4'-[(2-Amino-1,3-dioxopropane-1,3-diyl)diazanediyl]dibutanoic acid--trifluoroacetic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.